molecular formula C6H6BN3O2 B6268145 (4-azidophenyl)boronic acid CAS No. 1426938-62-6

(4-azidophenyl)boronic acid

Cat. No. B6268145
CAS RN: 1426938-62-6
M. Wt: 162.9
InChI Key:
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Description

(4-azidophenyl)boronic acid, also known as 4-APBA, is an organoboronic acid used in the synthesis of a variety of organic compounds. It is a versatile reagent with a wide range of applications in organic synthesis, including the preparation of polymers, organometallic reagents, and pharmaceuticals. 4-APBA has been used to synthesize a variety of organoboron compounds, including boronic esters, boronic acids, and boronic acid derivatives. Additionally, 4-APBA has been used to synthesize a variety of polymers, such as poly(ethylene glycol) (PEG) and poly(4-azidophenyl)boronic acid (P4APBA).

Scientific Research Applications

(4-azidophenyl)boronic acid is used in a variety of scientific research applications. It is commonly used in the synthesis of organoboron compounds, such as boronic esters and boronic acids. Additionally, it is used in the synthesis of polymers, such as PEG and P4APBA. (4-azidophenyl)boronic acid is also used in the synthesis of pharmaceuticals, as it is a versatile reagent with a wide range of applications in organic synthesis.

Mechanism of Action

The mechanism of action of (4-azidophenyl)boronic acid is based on its ability to form a stable boron-nitrogen bond. This bond is formed when (4-azidophenyl)boronic acid reacts with an organic compound, such as an alkane or an alkyne. The reaction of (4-azidophenyl)boronic acid with an organic compound results in the formation of a boron-nitrogen bond, which is a strong and stable bond. This bond is important in the synthesis of a variety of organic compounds, as it allows for the formation of a variety of organoboron compounds, such as boronic esters and boronic acids. Additionally, this bond is important in the synthesis of polymers, as it allows for the formation of a variety of polymers, such as PEG and P4APBA.
Biochemical and Physiological Effects
(4-azidophenyl)boronic acid has been studied for its biochemical and physiological effects. In vitro studies have demonstrated that (4-azidophenyl)boronic acid is a potent inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for proper functioning of the nervous system. Inhibition of this enzyme has been linked to improved cognitive function, as well as reduced anxiety and depression. Additionally, (4-azidophenyl)boronic acid has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain. Inhibition of this enzyme has been linked to improved mood, as well as improved cognitive function.

Advantages and Limitations for Lab Experiments

(4-azidophenyl)boronic acid has several advantages for use in laboratory experiments. It is a stable and versatile reagent that is easy to use and is available in a variety of forms. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, there are some limitations to using (4-azidophenyl)boronic acid in laboratory experiments. It is a reactive reagent that can potentially react with other compounds in the reaction mixture, which can lead to undesired side reactions. Additionally, it is a toxic compound and should be handled with caution.

Future Directions

There are several potential future directions for research involving (4-azidophenyl)boronic acid. One potential direction is to further explore the biochemical and physiological effects of (4-azidophenyl)boronic acid. In particular, further research could be conducted to determine the effects of (4-azidophenyl)boronic acid on cognitive function, mood, and anxiety. Additionally, further research could be conducted to explore the potential applications of (4-azidophenyl)boronic acid in the synthesis of pharmaceuticals and other organic compounds. Finally, further research could be conducted to explore the potential of (4-azidophenyl)boronic acid as an inhibitor of other enzymes, such as proteases and phosphatases.

Synthesis Methods

(4-azidophenyl)boronic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-bromophenylboronic acid (4-BPBA) with sodium azide in refluxing acetonitrile. This reaction yields (4-azidophenyl)boronic acid in high yields (greater than 90%). Other methods include the reaction of 4-BPBA with sodium azide in dimethylformamide (DMF) at 80°C, the reaction of 4-BPBA with sodium azide in aqueous potassium hydroxide, and the reaction of 4-BPBA with sodium azide in acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (4-azidophenyl)boronic acid can be achieved through a two-step process involving the conversion of 4-bromophenylboronic acid to 4-azidophenylboronic acid.", "Starting Materials": [ "4-bromophenylboronic acid", "Sodium azide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of 4-bromophenylboronic acid to 4-bromo-phenylboronic acid pinacol ester using diethyl ether and sodium hydroxide.", "Step 2: Conversion of 4-bromo-phenylboronic acid pinacol ester to (4-azidophenyl)boronic acid using sodium azide and hydrochloric acid." ] }

CAS RN

1426938-62-6

Product Name

(4-azidophenyl)boronic acid

Molecular Formula

C6H6BN3O2

Molecular Weight

162.9

Purity

95

Origin of Product

United States

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